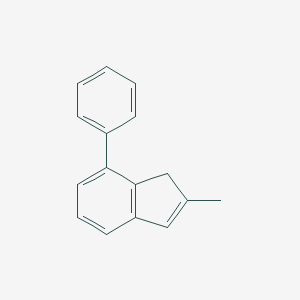









|
REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[CH2:9][C:8]([CH3:11])=[CH:7]2.[C:12]1([Mg]Br)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>CCOCC>[CH3:11][C:8]1[CH2:9][C:10]2[C:6]([CH:7]=1)=[CH:5][CH:4]=[CH:3][C:2]=2[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|


|
Name
|
7-chloro-2-methylindene
|
|
Quantity
|
2.97 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC=C2C=C(CC12)C
|
|
Name
|
Ni(dpp)
|
|
Quantity
|
32.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.05 L
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
|
Name
|
|
|
Quantity
|
3.25 mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 5 L round bottom flask was equipped with mechanical stirring, a reflux condenser and ice bath
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 0°-2° C
|
|
Type
|
CUSTOM
|
|
Details
|
remained below 5° C
|
|
Type
|
CUSTOM
|
|
Details
|
Once complete, the ice bath was removed
|
|
Type
|
STIRRING
|
|
Details
|
the reaction stirred up to room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was refluxed for 8 hours
|
|
Duration
|
8 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction flask was cooled with an ice bath
|
|
Type
|
ADDITION
|
|
Details
|
250 mL water added
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous and organic layers are separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer dried over anhydrous Na2SO4
|
|
Type
|
DISTILLATION
|
|
Details
|
Ether was distilled
|
|
Type
|
WASH
|
|
Details
|
Elution with hexane
|
|
Type
|
DISTILLATION
|
|
Details
|
the hexane distilled under reduced pressure to a temperature of 90° C
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1CC2=C(C=CC=C2C1)C1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |